Bax inhibitor peptide, negative control

Apoptosis Bax inhibition Negative control validation

Bax inhibitor peptide, negative control (IPMIK) is the essential matched control for active BIPs (V5/P5). It mimics cell entry without inhibiting Bax, validating apoptosis data. Supplied as lyophilized trifluoroacetate salt (≥98% HPLC, 1 mg/mL H2O). Essential for verifying peptide-specific effects and eliminating false results. Request a quote for bulk research orders.

Molecular Formula C28H52N6O6S
Molecular Weight 600.8 g/mol
Cat. No. B549487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBax inhibitor peptide, negative control
Molecular FormulaC28H52N6O6S
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
InChIKeyVRWAAYKVABJBAQ-FQJIPJFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Bax Inhibitor Peptide Negative Control: A Validated Inactive Analog for Apoptosis Research


Bax inhibitor peptide, negative control (CAS 1315378-74-5; sequence: IPMIK) is a cell-permeable pentapeptide designed as an inactive control for Bax-inhibiting peptides (BIPs) such as V5 (VPMLK) and P5 (PMLKE) [1]. Developed by mutating the amino acid sequence of the Bax-binding domain of Ku70 to abolish Bax-binding activity, this peptide retains cell-penetrating properties without suppressing Bax-mediated apoptosis [2]. It is supplied as a lyophilized trifluoroacetate salt with a molecular weight of 600.81 g/mol, a purity of ≥95-98% by HPLC, and a solubility of 1 mg/mL in water .

Why Generic Negative Controls Cannot Substitute for Bax Inhibitor Peptide Negative Control in Apoptosis Assays


Generic negative controls (e.g., scrambled peptides, vehicle-only treatments) fail to account for peptide-specific cellular entry effects, potential off-target interactions, or basal cytotoxicity inherent to cell-penetrating pentapeptides [1]. The Bax inhibitor peptide negative control (IPMIK) is specifically engineered to retain the cell-penetrating properties of active BIPs while lacking Bax-binding activity, thereby providing a matched control for non-specific effects in apoptosis assays [2]. Using an unmatched control risks false-positive or false-negative results in studies of Bax-mediated mitochondrial translocation and cytochrome c release [3].

Quantitative Evidence for Bax Inhibitor Peptide Negative Control in Apoptosis Research


Lack of Bax-Mediated Apoptosis Suppression at Concentrations Up to 200 µM

The Bax inhibitor peptide negative control (IPMIK) does not suppress Bax-mediated apoptosis even at concentrations as high as 200 µM, in contrast to the active V5 peptide (VPMLK) which exhibits an IC50 range of 50-200 µM against Bax-mediated apoptosis . This differential activity profile establishes IPMIK as a true negative control for BIP functional assays .

Apoptosis Bax inhibition Negative control validation

Sequence Divergence from Active Bax Inhibitor Peptides Ensures Functional Inactivity

The negative control peptide IPMIK differs from the active V5 peptide VPMLK at two critical residues (Ile2/Pro3 vs. Val2/Pro3; Ile4/Lys5 vs. Leu4/Lys5) and from P5 (PMLKE) at three positions . These mutations were deliberately introduced to abolish Bax-binding activity while preserving cell-penetrating properties [1]. The conserved Pro-Met core (PM) is retained across all variants, highlighting the critical role of flanking residues for Bax inhibitory function [2].

Peptide sequence Structure-activity relationship Bax binding

Retention of Cell-Penetrating Properties Despite Lack of Bax Inhibitory Activity

The Bax inhibitor peptide negative control (IPMIK) retains cell-penetrating activity comparable to active BIPs, as it belongs to the cell-penetrating penta-peptide (CPP5) class [1]. Both IPMIK and active BIPs enter cells when added to culture medium, with no significant difference in cellular uptake observed [2]. This property is critical for its function as a negative control, as it ensures that any observed differences between active peptide and control are due to Bax inhibition rather than differential cellular entry [3].

Cell permeability CPP5 Peptide uptake

Low Cellular Toxicity at Concentrations Up to 1.6 mM

Both Bax-inhibiting peptides (BIPs) and non-cytoprotective CPP5s (including the negative control IPMIK) did not show significant toxicity even at concentrations as high as 1.6 mM in cell culture [1]. This low toxicity profile ensures that the negative control does not induce confounding cell death that could be misinterpreted as Bax-mediated apoptosis . The lack of cytotoxicity at concentrations far exceeding typical experimental ranges (50-200 µM) confirms its suitability as an inert control [2].

Cytotoxicity CPP5 Negative control safety

Optimal Use Cases for Bax Inhibitor Peptide Negative Control in Apoptosis Research


Validation of Bax-Dependent Apoptosis in Cardiomyocyte Death Models

In cardiomyocyte apoptosis studies, treating cells with 100-200 µM Bax inhibitor peptide V5 reduced apoptosis, while parallel treatment with 200 µM negative control peptide IPMIK showed no protective effect, confirming that the observed protection was specifically due to Bax inhibition rather than non-specific peptide effects . This paired-control design is essential for studies of RhoA/Rho kinase-mediated mitochondrial death pathways [1].

Differentiation of Bax-Mediated from Caspase-Dependent Apoptosis

In experiments comparing Bax inhibition to pan-caspase inhibition, the IPMIK negative control provides a baseline for non-specific effects of cell-penetrating peptides. When used alongside active V5 peptide (IC50 50-200 µM) and caspase inhibitor Z-VAD-FMK, the negative control's lack of activity at concentrations up to 200 µM enables clear attribution of protective effects to specific pathways .

Quality Control for Peptide Synthesis and Handling

Due to its sequence similarity to active BIPs but lack of Bax-binding activity, IPMIK serves as a process control to verify that observed effects are not due to peptide synthesis contaminants, improper storage, or handling artifacts. Any batch showing Bax inhibitory activity would indicate contamination or degradation, making IPMIK an essential tool for peptide quality assurance .

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